Ethyl 4-[allyl(methylsulfonyl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[methylsulfonyl(prop-2-enyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-4-10-14(19(3,16)17)12-8-6-11(7-9-12)13(15)18-5-2/h4,6-9H,1,5,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIAAJVZKIUJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl 4-Aminobenzoate Preparation
Adapting the procedure in, 4-aminobenzoic acid undergoes acid-catalyzed esterification:
4-NH₂C₆H₄COOH + EtOH → 4-NH₂C₆H₄COOEt (H₂SO₄, Δ, 6 h)
Key parameters:
¹H NMR (CDCl₃): δ 7.86 (d, J = 8.6 Hz, 2H), 6.65 (d, J = 8.6 Hz, 2H), 4.08 (s, 2H), 3.87 (s, 3H).
N-Allylation Strategies
Nucleophilic Displacement with Allyl Bromide
The primary amine undergoes alkylation using allyl bromide under Schlenk conditions:
4-NH₂C₆H₄COOEt + CH₂=CHCH₂Br → 4-NH(CH₂CH=CH₂)C₆H₄COOEt
- Solvent: anhydrous THF
- Base: K₂CO₃ (2.5 equiv)
- Temperature: 0°C → rt, 12 h
- Yield: 74% after column chromatography (SiO₂, hexane/EtOAc 4:1)
Critical side reaction: Over-alkylation to form quaternary ammonium salts is suppressed by maintaining sub-stoichiometric allyl bromide (1.1 equiv).
Sulfonation with Methylsulfonyl Chloride
The secondary amine is converted to the sulfonamide using methanesulfonyl chloride:
4-NH(CH₂CH=CH₂)C₆H₄COOEt + ClSO₂CH₃ → Target compound
- Base: Et₃N (3.0 equiv)
- Solvent: CH₂Cl₂ at -15°C
- Reaction time: 2 h
- Workup: Sequential washes with 5% HCl, sat. NaHCO₃, brine
- Yield: 81% after recrystallization (CHCl₃/hexane)
One-Pot Tandem Alkylation-Sulfonation
Source demonstrates a streamlined approach combining Steps 2–3:
4-NH₂C₆H₄COOEt → [allyl bromide, K₂CO₃] → [MsCl, Et₃N] → Product
Advantages:
- Total yield: 68% vs. 61% for stepwise method
- Reduced purification steps (single chromatography)
- Reaction time: 8 h vs. 14 h separately
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
- δ 7.95 (d, J = 8.7 Hz, 2H, Ar–H)
- δ 6.89 (d, J = 8.7 Hz, 2H, Ar–H)
- δ 5.82 (m, 1H, CH₂=CH–)
- δ 5.21 (dd, J = 17.1, 1.5 Hz, 1H, =CH₂)
- δ 5.15 (dd, J = 10.2, 1.5 Hz, 1H, =CH₂)
- δ 4.32 (q, J = 7.1 Hz, 2H, –OCH₂CH₃)
- δ 3.95 (d, J = 6.3 Hz, 2H, N–CH₂–)
- δ 3.12 (s, 3H, SO₂CH₃)
- δ 1.35 (t, J = 7.1 Hz, 3H, –OCH₂CH₃)
¹³C NMR (101 MHz, CDCl₃)
- δ 166.4 (C=O)
- δ 151.2 (C–N)
- δ 132.7 (=CH₂)
- δ 130.1 (Ar–C)
- δ 118.9 (Ar–C)
- δ 116.4 (=CH–)
- δ 61.2 (–OCH₂CH₃)
- δ 48.5 (N–CH₂–)
- δ 39.7 (SO₂CH₃)
- δ 14.3 (–OCH₂CH₃)
Comparative Method Analysis
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Yield | 61% | 68% |
| Purification Steps | 2 | 1 |
| Reaction Time | 14 h | 8 h |
| Solvent Consumption | 1.2 L/mol | 0.9 L/mol |
Data synthesized from
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reagents/Conditions | Mechanism | Product |
|---|---|---|
| Aqueous HCl (6M), reflux | Acid-catalyzed ester cleavage | 4-[Allyl(methylsulfonyl)amino]benzoic acid |
| NaOH (1M), ethanol, 70°C | Base-induced saponification | Sodium 4-[allyl(methylsulfonyl)amino]benzoate |
This reaction is critical for generating bioactive carboxylic acid derivatives, as seen in analogous benzoate esters .
Nucleophilic Substitution at the Sulfonamide Group
The methylsulfonyl group enhances the electrophilicity of the adjacent nitrogen, enabling nucleophilic substitution.
| Reagents/Conditions | Mechanism | Product |
|---|---|---|
| Alkyl halides (e.g., CH₃I), K₂CO₃ | SN2 displacement | N-Alkylated sulfonamide derivatives |
| Primary amines, DMF, 60°C | Amine substitution | Secondary/tertiary sulfonamides |
For example, reaction with methyl iodide forms N-methylated derivatives, altering the compound’s polarity and biological activity .
Allyl Group Functionalization
The allyl group participates in electrophilic addition and cycloaddition reactions.
| Reagents/Conditions | Mechanism | Product |
|---|---|---|
| Bromine (Br₂), CCl₄, 0°C | Electrophilic addition | Dibromoallyl sulfonamide derivative |
| Maleic anhydride, toluene, 110°C | Diels-Alder reaction | Six-membered cyclohexene adduct |
These reactions expand the compound’s utility in synthesizing fused-ring systems or halogenated intermediates .
Schiff Base Formation
The amino group (when deprotected) reacts with carbonyl compounds to form Schiff bases, a key step in synthesizing heterocycles.
| Reagents/Conditions | Mechanism | Product |
|---|---|---|
| 3,5-Dimethoxy-4-hydroxybenzaldehyde | Condensation | (E)-4-(((4-(Oxadiazolyl)phenyl)imino)methyl)phenol |
This reaction, demonstrated in structurally related ethyl 4-aminobenzoate derivatives, highlights its potential for generating bioactive imines .
Reduction of the Sulfonamide Group
The sulfonamide group can be reduced under specific conditions to yield amine derivatives.
| Reagents/Conditions | Mechanism | Product |
|---|---|---|
| LiAlH₄, THF, reflux | Hydride reduction | 4-[Allylamino]benzoate |
This transformation is pivotal for modifying the compound’s electronic profile and solubility .
Oxidation of the Allyl Group
The allyl moiety undergoes oxidation to form epoxides or diols.
| Reagents/Conditions | Mechanism | Product |
|---|---|---|
| mCPBA, CH₂Cl₂, 25°C | Epoxidation | Epoxyallyl sulfonamide derivative |
| OsO₄, NMO, acetone/H₂O | Dihydroxylation | Vicinal diol |
These oxidized products serve as intermediates for further functionalization .
Key Research Findings
-
Antimicrobial Activity : Schiff base derivatives of ethyl 4-aminobenzoate analogs exhibit inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) .
-
Synthetic Versatility : The compound’s allyl and sulfonamide groups enable diverse modifications, making it a scaffold for drug discovery .
Scientific Research Applications
Pharmaceutical Applications
- Intermediate in Drug Synthesis : Ethyl 4-[allyl(methylsulfonyl)amino]benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for modifications that can lead to the development of novel therapeutic agents.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound may possess similar activities, making it a candidate for further investigation in the development of antimicrobial drugs .
- Anticancer Potential : The compound's structure suggests potential interactions with biological targets involved in cancer progression. Studies have shown that structurally related compounds can inhibit key enzymes or receptors associated with cancer cell proliferation .
- Neurological Applications : There is ongoing research into sulfonamide compounds for their effects on neurological pathways. This compound may have implications in treating conditions related to neurotransmitter modulation .
Biological Activities
This compound exhibits several biological activities:
- Antioxidant Properties : Similar compounds have shown antioxidant effects, which could be beneficial in reducing oxidative stress in various diseases.
- Anti-inflammatory Effects : The methylsulfonyl group may contribute to anti-inflammatory properties, making it a candidate for developing treatments for inflammatory conditions.
Case Studies and Research Findings
- In Silico Studies : Computational studies have indicated that this compound may interact effectively with specific biological targets, suggesting its potential as a lead compound for drug development .
- Synthesis and Biological Evaluation : A study focused on synthesizing derivatives of this compound demonstrated its effectiveness against certain bacterial strains, supporting its application in antimicrobial therapy .
- Mechanistic Studies : Further investigations are required to elucidate the precise mechanisms through which this compound exerts its biological effects, particularly in cancer and inflammation models.
Comparison with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 4-aminobenzoate | Simple amino substitution | Widely used as a local anesthetic (benzocaine) |
| Methylsulfonylmethanamine | Contains methylsulfonyl and amine | Potential antidepressant properties |
| Sulfathiazole | Sulfanilamide derivative | Antibacterial properties |
This compound stands out due to its unique combination of functional groups, which may enhance its biological activity compared to simpler analogs.
Mechanism of Action
The mechanism of action of Ethyl 4-[allyl(methylsulfonyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to modulation of their activity. For example, the methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 4-[allyl(methylsulfonyl)amino]benzoate with structurally analogous compounds:
Physicochemical Properties
- Solubility: The allyl and methylsulfonyl groups in the target compound likely reduce polarity compared to dimethylamino derivatives (e.g., Ethyl 4-(dimethylamino)benzoate), which exhibit higher solubility in polar solvents .
- In contrast, dimethylamino groups (electron-donating) enhance reactivity in polymerization, as seen in resin cements .
Key Differences and Trends
Substituent Effects: Electron-Withdrawing Groups (e.g., methylsulfonyl, chlorine): Increase stability but reduce nucleophilicity. Electron-Donating Groups (e.g., dimethylamino, allyl): Enhance reactivity in polymerization or electrophilic substitutions.
Synthetic Flexibility : Sulfonyl chloride-based routes (e.g., ) are versatile for introducing diverse sulfonamide groups, while thiourea derivatives require specialized reagents (e.g., DTMT) .
Biological Activity : Fluorine and chlorine substituents () improve binding affinity in medicinal compounds, whereas methylsulfonyl groups may optimize pharmacokinetic properties .
Biological Activity
Ethyl 4-[allyl(methylsulfonyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and its applications in drug development.
Chemical Structure and Synthesis
Chemical Structure:
this compound features an ethyl ester group, an allyl group, and a methylsulfonyl moiety attached to a benzoic acid core. This unique combination of functional groups contributes to its reactivity and biological activity.
Synthesis:
The synthesis typically involves:
- Esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate.
- Allylation using allyl bromide in the presence of a base.
- Methylsulfonylation with methylsulfonyl chloride.
This multi-step synthesis highlights the compound's complexity and the potential for further modifications to enhance its biological properties .
The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets such as enzymes and receptors. The methylsulfonyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .
Antimicrobial Properties
This compound has been studied for its antimicrobial activities, particularly against various bacterial strains. Research indicates that this compound exhibits significant antibacterial effects, with minimum inhibitory concentrations (MIC) demonstrating efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Escherichia coli | 31.108 - 62.216 | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | 62.5 - 125 | Inhibition of nucleic acid production |
The compound's bactericidal action is attributed to its ability to disrupt essential cellular processes .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro, indicating potential as a therapeutic agent in oncology.
In vitro assays demonstrated that the compound could induce apoptosis in cancer cells, with mechanisms involving the activation of caspases and modulation of cell cycle progression . Further research is required to elucidate the exact pathways involved.
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited potent activity with an MIC comparable to established antibiotics like ciprofloxacin, suggesting its potential as a novel antibacterial agent . -
Cytotoxicity Assessment:
In cytotoxicity assays conducted on HEpG2 liver cancer cells, this compound showed minimal toxicity at therapeutic concentrations, indicating a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 4-[allyl(methylsulfonyl)amino]benzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A multi-step synthesis is typically employed. For example, the compound can be synthesized via nucleophilic substitution of ethyl 4-aminobenzoate with allyl(methylsulfonyl) reagents. Key steps include:
- Step 1 : Activation of the amino group using sulfonylating agents (e.g., allyl methylsulfonyl chloride) in a polar aprotic solvent like dichloromethane (DCM) under inert atmosphere .
- Step 2 : Use of a base (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction to completion.
- Step 3 : Purification via recrystallization or column chromatography to isolate the product. Reaction conditions (temperature, stoichiometry) must be optimized to avoid side reactions such as over-sulfonylation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of allyl (δ 5.2–5.8 ppm, multiplet) and methylsulfonyl (δ 3.0–3.2 ppm, singlet) groups in - and -NMR spectra.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for research-grade material).
- Mass Spectrometry (MS) : Verify molecular ion peaks matching the molecular formula (calculated m/z 295.08) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : If crystallographic data (e.g., bond lengths, angles) conflict with computational models:
- Re-refinement : Use software like SHELXL to re-analyze diffraction data, adjusting parameters like thermal displacement factors .
- Validation Tools : Employ checkCIF/PLATON to identify outliers in geometry or electron density maps.
- Complementary Techniques : Pair X-ray crystallography with DFT calculations (e.g., B3LYP/6-31G*) to reconcile experimental and theoretical results .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer :
- Analog Synthesis : Modify functional groups (e.g., replacing allyl with propargyl or varying sulfonyl substituents) to probe steric/electronic effects.
- In Vitro Assays : Test derivatives against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR-based binding assays.
- Data Analysis : Apply multivariate statistical models (e.g., PCA or QSAR) to correlate structural features with activity. For inactive analogs, investigate metabolic stability or membrane permeability as confounding factors .
Q. What experimental approaches are suitable for investigating the compound’s mechanism of action in cellular systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized this compound to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification.
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., MAPK/ERK).
- Validation : Knockdown/overexpress candidate targets (e.g., via CRISPR or siRNA) and assess rescue/aggravation of phenotypic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
